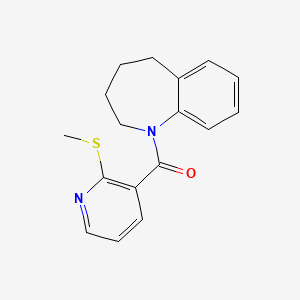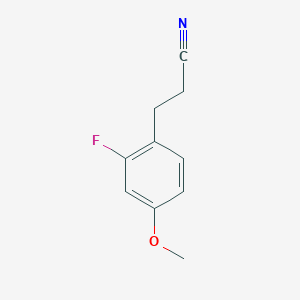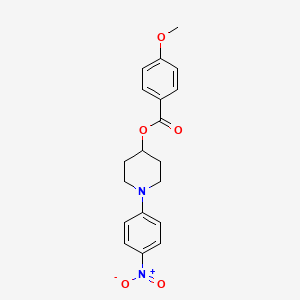![molecular formula C20H21F3N6O B2510959 2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide CAS No. 2034537-48-7](/img/structure/B2510959.png)
2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as an anticancer agent. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic aromatic acids or amines and proceeding through various reactions including amide formation, Suzuki coupling, and cyclization reactions. For example, the synthesis of a PET agent involved nine steps starting from 2,6-difluorobenzoic acid . Similarly, the synthesis of anticancer agents involved reactions such as the formation of Schiff's bases followed by reduction to yield the target compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as X-ray crystallography . Density functional theory (DFT) calculations are often used to predict and confirm the molecular geometry and electronic structure, which are crucial for understanding the reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include amide bond formation, Suzuki coupling, and cyclization reactions . These reactions are key to constructing the complex molecular architecture required for biological activity. The functional groups present in the compound suggest that it may undergo similar synthetic routes.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity. The presence of a trifluoromethyl group, as seen in the compound , often affects these properties by increasing metabolic stability and lipophilicity, which can be beneficial for drug-like molecules . The benzimidazole core is a common feature in pharmaceuticals and is known for its ability to interact with biological targets .
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Research has led to the design and preparation of structurally related compounds aiming at antiviral activities, particularly as antirhinovirus agents. A noteworthy approach involves the synthesis of compounds via a stereospecific reaction, avoiding the need for reverse-phase preparative HPLC for isomer separation prior to antiviral activity evaluation (Hamdouchi et al., 1999).
Anti-Inflammatory and Analgesic Agents
Novel derivatives have been synthesized from visnaginone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. These compounds demonstrate potential as therapeutic agents in treating conditions requiring COX-2 inhibition and pain relief (Abu‐Hashem et al., 2020).
Antimycobacterial Activity
The development of imidazo[1,2-a]pyridine-3-carboxamides derivatives, based on structural analysis, has led to compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This highlights their potential as novel antimycobacterial agents (Lv et al., 2017).
Anticancer and Anti-5-lipoxygenase Agents
The synthesis of novel pyrazolopyrimidines derivatives demonstrated significant in vitro cytotoxicity against various cancer cell lines and potent 5-lipoxygenase inhibition. These findings suggest their dual therapeutic potential in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).
Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized and evaluated for their antiprotozoal activity, showing excellent in vitro and in vivo efficacy. These compounds exhibit promising potential as treatments for protozoal infections (Ismail et al., 2004).
Propriétés
IUPAC Name |
2-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O/c1-11-24-15-4-3-13(9-16(15)25-11)19(30)28-14-5-7-29(8-6-14)18-10-17(20(21,22)23)26-12(2)27-18/h3-4,9-10,14H,5-8H2,1-2H3,(H,24,25)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHYACSITAYSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)
![Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2510877.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide](/img/structure/B2510879.png)
![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)



![8-[(E)-2-phenylethenesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510886.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2510890.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2510895.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate](/img/structure/B2510899.png)